molecular formula C20H27NO B025613 Spirasine XI CAS No. 102358-20-3

Spirasine XI

Cat. No. B025613
M. Wt: 297.4 g/mol
InChI Key: OFFBWNPYRULKDB-UHFFFAOYSA-N
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Description

Spirasine XI is a complex hetisine-type heptacyclic C20-diterpenoid alkaloid . It’s part of a family of diterpenoid alkaloids that exhibit a broad spectrum of biological activities, including acetylcholinesterase inhibition, de-addiction, antiepileptic, anti-inflammatory, and anticancer effects .


Synthesis Analysis

The first total synthesis of Spirasine XI was reported by Quanzheng Zhang, Zhongshan Zhang, Zhong Huang, Changhui Zhang, Song Xi, and Min Zhang . The A/F/G/C tetracyclic skeleton with the challenging N−C6 and C14−C20 linkages was efficiently constructed by an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of Spirasine XI is characterized by a heptacyclic skeleton with distinctive N−C6 and C14−C20 linkages . The different degrees of oxygen substitution at various positions of the skeleton differentiate the members of this family from one another and provide a structural basis for the diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Spirasine XI include an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition and a SmI2-mediated free-radical addition to the arene moiety without prior dearomatization .

Future Directions

The future directions for research on Spirasine XI could involve further exploration of its biological activities and potential therapeutic applications. Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-17,22H,1,3-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFBWNPYRULKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC34C1C5CC67C3CC(C(C6C4N5C2)O)C(=C)C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907399
Record name Hetisan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirasine XI

CAS RN

102358-20-3
Record name Spirasine XI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hetisan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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